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(trifluoromethyl)benzene

Cat. No. B175050

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical
properties of the chemical compound 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.
Due to its structural motifs, namely the benzyloxy, bromo, and trifluoromethyl groups, this
compound is of interest to researchers in medicinal chemistry and drug development as a
potential building block or intermediate in the synthesis of novel therapeutic agents. This
document collates available data on its physical and chemical characteristics, outlines a
plausible synthetic route and analytical methodologies based on related compounds, and
discusses the general significance of its structural components in the context of drug design. All
quantitative data is presented in clear, tabular format for ease of reference.

Physicochemical Properties

Precise experimental data for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is not
extensively available in peer-reviewed literature, suggesting it may be a novel or less-studied
compound. The following tables summarize the available computed and predicted data.
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Identifier Value

1-(Benzyloxy)-4-bromo-2-

UPAC Name (trifluoromethyl)benzene
CAS Number Not available
Molecular Formula C14H10BrFs0O
Molecular Weight 331.13 g/mol
Exact Mass 329.986712 g/mol [1][2]

Predicted Physicochemical

Properties Value Source
Boiling Point 336.5+£42.0°C Predicted
Density 1.479 £ 0.06 g/cm3 Predicted
Solubility Data not available

Melting Point Data not available

pKa Data not available

Synthesis and Purification

While a specific, experimentally validated protocol for the synthesis of 1-(benzyloxy)-4-bromo-
2-(trifluoromethyl)benzene is not readily available, a plausible synthetic route can be inferred
from standard organic chemistry principles and protocols for analogous compounds. A likely
approach would involve the benzylation of the corresponding phenol.

Proposed Synthetic Workflow

The synthesis would likely proceed via a Williamson ether synthesis, a reliable and widely used
method for forming ethers.
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Proposed synthetic workflow for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Experimental Protocol (Hypothetical)

Materials:
¢ 4-Bromo-2-(trifluoromethyl)phenol
e Benzyl bromide

o Potassium carbonate (K2COs) or Sodium hydride (NaH)
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Acetone or N,N-Dimethylformamide (DMF)

Ethyl acetate

Hexanes

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Reaction Setup: To a solution of 4-bromo-2-(trifluoromethyl)phenol in a suitable solvent (e.g.,
acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium
hydride).

Addition of Reagent: Stir the mixture at room temperature for a predetermined time to allow
for the formation of the phenoxide. To this mixture, add benzyl bromide dropwise.

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux for
acetone) and monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with
water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 1-
(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques.
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Analytical Technique Expected Observations

Signals corresponding to the aromatic protons
1H NMR of both benzene rings and the benzylic

methylene protons.

Resonances for all carbon atoms in the
13C NMR molecule, including the trifluoromethyl carbon

which may show coupling with fluorine.

A singlet corresponding to the trifluoromethyl

group.

F NMR

A molecular ion peak corresponding to the exact

mass of the compound, showing a characteristic
Mass Spectrometry (MS) ) ] ]

isotopic pattern for the presence of one bromine

atom.

Absorption bands characteristic of C-O-C (ether)
infrared (IR) Spect stretching, C-Br stretching, C-F stretching, and
nfrare ectrosco

P Py aromatic C-H and C=C stretching. A computed

vapor phase IR spectrum is available.[1][2]

High-Performance Liquid Chromatography A single major peak indicating the purity of the
(HPLC) compound.

A single peak in the chromatogram with a
Gas Chromatography-Mass Spectrometry (GC-

MS) corresponding mass spectrum matching the

expected fragmentation pattern.

Role in Drug Development and Medicinal Chemistry

While there is no specific information on the biological activity or signaling pathway involvement
of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, its structural components are of
significant interest in drug discovery.

The trifluoromethyl group is a common substituent in many pharmaceuticals. Its incorporation
can enhance key properties of a drug candidate, including:
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e Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways,
increasing the drug's half-life.

 Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can
improve its ability to cross cell membranes.

» Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the
electronic properties of the molecule, potentially leading to stronger interactions with
biological targets.

The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected
at a later synthetic stage. It can also contribute to the overall size and lipophilicity of the
molecule. The bromo substituent provides a reactive handle for further synthetic modifications,
such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the
construction of more complex molecular architectures.

Given these features, 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene represents a
versatile intermediate for the synthesis of a wide range of potentially bioactive molecules for
evaluation in various therapeutic areas.

¢
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Potential synthetic transformations of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Conclusion
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1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a chemical compound with potential as
a synthetic intermediate in drug discovery and medicinal chemistry. While experimental
physicochemical data is scarce, this guide provides a summary of available information and
outlines plausible synthetic and analytical methodologies based on established chemical
principles. The presence of the trifluoromethyl, benzyloxy, and bromo moieties makes it a
valuable building block for the creation of diverse and complex molecules for biological
evaluation. Further research is warranted to fully characterize this compound and explore its
potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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